molecular formula C7H15Br2N B3298698 3-(Bromomethyl)-1-methylpiperidine hydrobromide CAS No. 89796-23-6

3-(Bromomethyl)-1-methylpiperidine hydrobromide

Cat. No.: B3298698
CAS No.: 89796-23-6
M. Wt: 273.01
InChI Key: DLHCVBOOBNKDEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Bromomethyl)-1-methylpiperidine hydrobromide (CAS 89796-23-6) is a brominated piperidine derivative with the molecular formula C₇H₁₄BrN·HBr and a molecular weight of 273 g/mol . It exists as a racemic solid and is commonly used in organic synthesis, particularly in alkylation reactions and the preparation of heterocyclic compounds like indolizidines . Its structure features a six-membered piperidine ring with a bromomethyl substituent at the 3-position and a methyl group at the 1-position, which influences its reactivity and steric interactions .

Properties

IUPAC Name

3-(bromomethyl)-1-methylpiperidine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14BrN.BrH/c1-9-4-2-3-7(5-8)6-9;/h7H,2-6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLHCVBOOBNKDEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)CBr.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Br2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89796-23-6
Record name Piperidine, 3-(bromomethyl)-1-methyl-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89796-23-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(bromomethyl)-1-methylpiperidine hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-1-methylpiperidine hydrobromide typically involves the bromination of 1-methylpiperidine. One common method is the reaction of 1-methylpiperidine with bromine in the presence of a solvent such as carbon tetrachloride (CCl4). The reaction is carried out under reflux conditions to ensure complete bromination. The resulting product is then treated with hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods

For large-scale industrial production, the synthesis can be optimized by using more efficient brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). This method provides higher yields and better control over the reaction conditions. The final product is purified through crystallization or recrystallization techniques to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-1-methylpiperidine hydrobromide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, making it suitable for substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding piperidine derivatives with different functional groups.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group, yielding 1-methylpiperidine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents like ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Products include azido derivatives, thiocyanate derivatives, and alkoxy derivatives.

    Oxidation: Products include piperidine derivatives with hydroxyl, carbonyl, or carboxyl groups.

    Reduction: The major product is 1-methylpiperidine.

Scientific Research Applications

3-(Bromomethyl)-1-methylpiperidine hydrobromide has diverse applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the modification of biomolecules for studying biological processes and interactions.

    Medicine: It is a key intermediate in the synthesis of drugs targeting neurological disorders and other medical conditions.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-1-methylpiperidine hydrobromide involves its reactivity towards nucleophiles. The bromomethyl group acts as an electrophile, facilitating the formation of covalent bonds with nucleophilic species. This reactivity is exploited in various synthetic transformations to introduce functional groups or modify existing structures. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used.

Comparison with Similar Compounds

Comparative Data Table

Compound Name CAS Number Molecular Formula Substituent Position Key Applications LogP Reference
3-(Bromomethyl)-1-methylpiperidine HBr 89796-23-6 C₇H₁₄BrN·HBr 3-position Indolizidine synthesis, alkylation 1.90
4-(Bromomethyl)-1-methylpiperidine HBr 98338-26-2 C₇H₁₄BrN·HBr 4-position Similar to target, steric variations N/A
3-(Bromomethyl)pyridine HBr 4916-55-6 C₆H₇Br₂N Pyridine ring Pharmaceuticals, ligands N/A
1-(3-Bromopropyl)pyrrolidine HBr 88806-08-0 C₇H₁₅Br₂N Pyrrolidine ring Quaternary ammonium synthesis N/A

Biological Activity

3-(Bromomethyl)-1-methylpiperidine hydrobromide (CAS No. 41886-04-8) is a chemical compound characterized by a piperidine ring with a bromomethyl group at the third position. This structural feature is significant for its reactivity and potential applications in medicinal chemistry. However, there is currently limited research on its specific biological activities and mechanisms of action.

Chemical Structure and Properties

  • Molecular Formula : C₇H₁₅Br₂N
  • Molecular Weight : 228.02 g/mol
  • Form : Hydrobromide salt, which enhances solubility in water, facilitating laboratory and industrial applications.

Despite its potential, there is no detailed scientific literature available that describes a specific mechanism of action for this compound. The presence of the bromomethyl group suggests that it may participate in nucleophilic substitution reactions, which are crucial for synthesizing other complex molecules in organic chemistry.

Biological Activity

Currently, the biological activity of this compound remains largely unexplored. The compound's reactivity due to the bromomethyl group positions it as a candidate for further investigation into its interactions with biological systems. Potential areas of research may include:

  • Pharmacological studies to assess its effects on various biological targets.
  • Toxicological assessments to evaluate any harmful effects on living organisms.

Comparative Analysis with Similar Compounds

To better understand the uniqueness and potential applications of this compound, a comparison with structurally similar compounds is presented below:

Compound NameStructureUnique Features
1-MethylpiperidineC₅H₁₃NLacks halogen substitution; simpler structure
4-(Bromomethyl)-1-methylpiperidine hydrobromideC₇H₁₅Br₂NBromine at position four; different reactivity
3-(Chloromethyl)-1-methylpiperidineC₇H₁₄ClNChlorine instead of bromine; altered reactivity
3-(Iodomethyl)-1-methylpiperidineC₇H₁₅I₂NIodine substitution; potentially higher reactivity

The unique presence of the bromomethyl group at the third position distinguishes this compound from others, influencing its reactivity and potential applications in medicinal chemistry.

Case Studies and Research Findings

While specific case studies focusing solely on this compound are scarce, related research on piperidine derivatives indicates their importance in various therapeutic contexts. For instance, piperidine compounds have been explored for their roles in:

  • Antidepressant activity through modulation of neurotransmitter systems.
  • Antimicrobial properties , highlighting their potential as leads for new antibiotics.

Further studies on this compound could reveal similar therapeutic potentials.

Q & A

Q. What are the optimal synthetic routes for 3-(Bromomethyl)-1-methylpiperidine hydrobromide, and how can experimental parameters be systematically optimized?

  • Methodological Answer : The synthesis of brominated piperidine derivatives typically involves alkylation or nucleophilic substitution reactions. To optimize yield and purity, employ statistical Design of Experiments (DoE) to evaluate variables like temperature, solvent polarity, and reaction time. For example, a full factorial design can identify interactions between parameters, reducing trial-and-error approaches . Computational tools (e.g., quantum chemical calculations) can predict reaction feasibility and guide experimental conditions .

Q. How can researchers characterize the structural and spectroscopic properties of this compound with high confidence?

  • Methodological Answer : Use a combination of NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HMBC) to confirm regiochemistry and hydrogen bonding patterns. Compare experimental data with density functional theory (DFT)-calculated spectra for validation. Mass spectrometry (HRMS) and X-ray crystallography (if crystals are obtainable) provide additional structural confirmation .

Advanced Research Questions

Q. What mechanistic insights can be gained for reactions involving this compound as a key intermediate?

  • Methodological Answer : Investigate reaction pathways using ab initio molecular dynamics (AIMD) or transition state theory to map energy landscapes. For example, study the compound’s role in alkylation reactions by analyzing intermediates via in-situ IR or NMR spectroscopy. Computational workflows like the ICReDD framework integrate experimental data with quantum calculations to refine mechanistic hypotheses .

Q. How should researchers address contradictions in experimental data, such as unexpected byproducts or inconsistent yields?

  • Methodological Answer : Apply root-cause analysis using multivariate statistical models (e.g., partial least squares regression) to isolate variables causing discrepancies. For example, if byproducts arise, perform HPLC-MS profiling to identify impurities and correlate their formation with reaction conditions. Cross-validate findings with controlled replicate experiments and leverage computational simulations to test alternative pathways .

Q. What strategies are effective for leveraging this compound in multi-step syntheses of bioactive molecules?

  • Methodological Answer : Use retrosynthetic analysis to identify strategic bond-forming steps where the compound serves as a building block. Optimize protecting-group strategies to mitigate side reactions during sequential transformations. For scalability, employ continuous-flow reactors to enhance reproducibility and reduce purification steps. Document reaction outcomes in a centralized database for iterative learning and predictive modeling .

Methodological Considerations

  • Data Integrity : Implement electronic lab notebooks (ELNs) with version control to ensure traceability. Use encryption protocols for sensitive data .
  • Safety Protocols : Follow Chemical Hygiene Plans for handling brominated compounds, emphasizing fume hood use and waste disposal compliance .
  • Comparative Analysis : Adopt cross-disciplinary frameworks (e.g., comparative case studies) to contextualize findings within broader chemical literature .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Bromomethyl)-1-methylpiperidine hydrobromide
Reactant of Route 2
3-(Bromomethyl)-1-methylpiperidine hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.